2-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole
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Overview
Description
2-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of fluorinated pyridine, pyrrolopyrrole, and benzodiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. The key steps include:
Fluorination of Pyridine:
Formation of Pyrrolopyrrole: This involves cyclization reactions, often using catalysts and specific reaction conditions to form the octahydropyrrolo[3,4-c]pyrrole core.
Coupling Reactions: The final step involves coupling the fluorinated pyridine and pyrrolopyrrole intermediates with the benzodiazole moiety, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated pyridine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield fully hydrogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its fluorinated pyridine moiety can impart unique electronic properties, making it useful in the development of advanced materials such as organic semiconductors.
Biological Research: The compound can be used as a probe to study biological pathways and interactions due to its potential binding affinity to specific proteins.
Mechanism of Action
The mechanism of action of 2-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole involves its interaction with molecular targets such as enzymes or receptors. The fluorinated pyridine moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-4-methylpyridine: A simpler fluorinated pyridine derivative used in various chemical syntheses.
Pyridinylimidazole: Known for its role as a p38α mitogen-activated protein kinase inhibitor.
Uniqueness
2-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole is unique due to its combination of fluorinated pyridine, pyrrolopyrrole, and benzodiazole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H22FN5O |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(5-fluoro-4-methylpyridin-2-yl)-[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
InChI |
InChI=1S/C21H22FN5O/c1-13-7-18(23-8-16(13)22)20(28)26-9-14-11-27(12-15(14)10-26)21-24-17-5-3-4-6-19(17)25(21)2/h3-8,14-15H,9-12H2,1-2H3 |
InChI Key |
WAWMQBVLBCFIEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C |
Origin of Product |
United States |
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